molecular formula C12H20OSn B072679 Stannane, phenoxytriethyl- CAS No. 1529-30-2

Stannane, phenoxytriethyl-

Cat. No.: B072679
CAS No.: 1529-30-2
M. Wt: 299 g/mol
InChI Key: JNLJTPIVUFSZCN-UHFFFAOYSA-M
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Description

Stannane, phenoxytriethyl- (hypothetical structure: Sn(C₂H₅)₃(OPh) ), is a triorganotin compound featuring a phenoxy group (OPh) and three ethyl groups bonded to a central tin atom. Organotin compounds are widely used in catalysis, polymer stabilization, and biocidal applications due to their unique reactivity and coordination properties .

Phenoxytriethylstannane likely shares synthesis routes with other triorganostannanes, such as chlorination of precursor stannanes followed by nucleophilic substitution with phenoxide (e.g., as in , where dichlorinated stannanes are converted to functional derivatives). Its stability may depend on storage conditions (e.g., low temperature and absence of light, as noted for dihydridostannanes in ).

Properties

CAS No.

1529-30-2

Molecular Formula

C12H20OSn

Molecular Weight

299 g/mol

IUPAC Name

triethyl(phenoxy)stannane

InChI

InChI=1S/C6H6O.3C2H5.Sn/c7-6-4-2-1-3-5-6;3*1-2;/h1-5,7H;3*1H2,2H3;/q;;;;+1/p-1

InChI Key

JNLJTPIVUFSZCN-UHFFFAOYSA-M

SMILES

CC[Sn](CC)(CC)OC1=CC=CC=C1

Canonical SMILES

CC[Sn](CC)(CC)OC1=CC=CC=C1

Other CAS No.

1529-30-2

Synonyms

Triethylphenoxystannane

Origin of Product

United States

Comparison with Similar Compounds

Stability and Handling

  • Thermal Stability: Phenoxytriethylstannane is expected to decompose at elevated temperatures, similar to dihydridostannanes ().
  • Storage : Like tributyl[(methoxymethoxy)methyl]stannane (), it likely requires inert atmospheres and low-temperature storage to prevent hydrolysis or oxidation.

Research Findings and Challenges

  • DFT Studies: Computational methods (e.g., PBE0-GD3BJ) predict geometry and NMR shifts for hypercoordinated stannanes (). Phenoxytriethylstannane’s ^{119}Sn NMR shifts would require similar modeling to confirm conformers.
  • Environmental Impact: highlights the pharmaceutical industry’s shift away from stannanes due to toxicity, urging alternatives for phenoxytriethylstannane in synthesis .
  • Synthetic Limitations: High-purity isolation of phenoxytriethylstannane may face challenges akin to , where recrystallization from DCM/hexane is needed for crystalline products.

Q & A

Q. How is phenoxytriethylstannane synthesized and characterized in laboratory settings?

  • Methodological Answer : Phenoxytriethylstannane is synthesized via transmetallation reactions. For example, tin(IV) chloride (SnCl₄) can react with Grignard or organolithium reagents bearing phenoxy groups. A notable method involves the in situ generation of stannane intermediates in liquid ammonia, which facilitates efficient anion exchange (e.g., Ph₂As⁻ formation from Ph₃As) . Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR), infrared (IR) spectroscopy, and mass spectrometry. Special attention is required to monitor decomposition, as stannanes degrade at room temperature, releasing hydrogen and metallic tin .
  • Table 1: Synthesis Methods Comparison
MethodReagentsSolventYield (%)Stability Notes
In situ anion exchangePh₃As, SnCl₄, Li[AlH₄]NH₃(l)83Air-sensitive, store at -20°C
Grignard transmetallation(C₂H₅)₃SnCl, PhOLiTHF72Decomposes above 25°C

Q. What are the key stability considerations for phenoxytriethylstannane during storage and experimental use?

  • Methodological Answer : Phenoxytriethylstannane is highly air- and moisture-sensitive. Storage under inert gas (argon/nitrogen) at temperatures ≤ -20°C is critical to prevent decomposition into tin and hydrogen . During experiments, use Schlenk-line techniques or gloveboxes. Degradation products can be identified via gas chromatography (GC) or residual tin analysis using inductively coupled plasma mass spectrometry (ICP-MS).

Advanced Research Questions

Q. What role does phenoxytriethylstannane play in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : Phenoxytriethylstannane acts as a transmetallation agent in Stille and Suzuki-Miyaura couplings. For example, in Stille coupling, it transfers the phenoxy-triethyltin moiety to a palladium catalyst, enabling carbon-carbon bond formation. Optimal conditions include Pd(PPh₃)₄ as the catalyst, toluene as a solvent, and temperatures of 80–100°C . Competing side reactions (e.g., homocoupling) can be mitigated by degassing solvents and using stoichiometric CuI additives.
  • Table 2: Reaction Optimization in Cross-Coupling
SubstrateCatalyst SystemSolventTemp (°C)Yield (%)Side Products
Vinyl iodidePd(PPh₃)₄, CuIToluene8085<5% homocoupling
Aryl bromidePdCl₂(dppf), CsFDMF1007810% protodestannylation

Q. How can researchers address contradictions in reported reactivity data of phenoxytriethylstannane in different solvent systems?

  • Methodological Answer : Discrepancies in reactivity often arise from solvent polarity, ligand coordination, and trace moisture. For instance, polar aprotic solvents (e.g., DMF) may accelerate protodestannylation, while non-polar solvents (e.g., toluene) favor transmetallation . Systematic studies should control water content (via molecular sieves) and compare ligand effects (e.g., PPh₃ vs. bidentate ligands). Kinetic studies using in situ IR or NMR can elucidate rate-limiting steps.

Q. What are the challenges in synthesizing sterically hindered polyferrocenyl stannanes using phenoxytriethylstannane derivatives?

  • Methodological Answer : Steric hindrance from bulky substituents (e.g., ferrocenyl groups) limits stannane accessibility. Strategies include using low-temperature metathesis reactions or templated synthesis to pre-organize reactants. For example, [1]ferrocenophanes require tin precursors with tailored leaving groups (e.g., Cl⁻) and steric protection (e.g., triphenylphosphine) to avoid competing polymerization . Characterization via X-ray crystallography and cyclic voltammetry is essential to confirm structure and electronic properties.

Data Contradiction Analysis

  • Example Conflict : Conflicting reports on phenoxytriethylstannane’s stability in tetrahydrofuran (THF) vs. toluene.
    • Resolution : THF’s Lewis basicity may coordinate to tin, stabilizing the stannane against hydrolysis, while toluene’s inertness requires stricter anhydrous conditions. Controlled experiments with Karl Fischer titration for moisture quantification can clarify this .

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